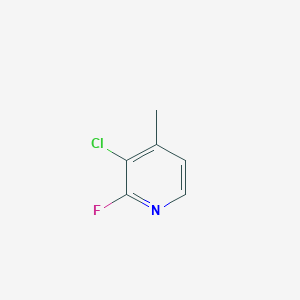

3-Chloro-2-fluoro-4-methylpyridine

Beschreibung

BenchChem offers high-quality 3-Chloro-2-fluoro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMYRCPOKZADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298325 | |

| Record name | 3-Chloro-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-89-5 | |

| Record name | 3-Chloro-2-fluoro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Pyridine Scaffolds in Advanced Chemical Synthesis

The pyridine (B92270) ring, a six-membered heteroaromatic system structurally analogous to benzene (B151609) with one nitrogen atom, is a cornerstone in the development of new chemical entities. nih.govsigmaaldrich.com Its presence is ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and vitamin B6) and coenzymes. nih.gov This natural prevalence has inspired chemists to utilize the pyridine scaffold as a privileged structure in the design of new pharmaceuticals and agrochemicals. sigmaaldrich.comagropages.com

The utility of the pyridine moiety is enhanced by its chemical properties. It is a polar and ionizable molecule, which can improve the solubility and bioavailability of less soluble compounds. chemicalbook.com Furthermore, the nitrogen atom in the pyridine ring can form hydrogen bonds, a critical interaction for biological activity. echemi.com The versatility of the pyridine scaffold allows for the creation of vast libraries of compounds with diverse functionalities, making it a highly sought-after component in drug discovery and materials science. echemi.comamerigoscientific.com The development of novel synthetic methodologies targeting substituted and ring-fused pyridines continues to be an active area of research, underscoring the enduring importance of this heterocyclic system. echemi.com

Strategic Importance of Halogenation and Methylation in Pyridine Derivatives

The functionalization of the pyridine (B92270) ring through the introduction of various substituents is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation (the introduction of halogen atoms like chlorine and fluorine) and methylation (the addition of a methyl group) are particularly significant modifications.

Halogen atoms, especially fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of chlorine and fluorine into the pyridine ring can lead to derivatives with enhanced efficacy and selectivity. In the agrochemical industry, for instance, chlorinated and fluorinated methylpyridine derivatives are crucial intermediates for fourth-generation pesticides that are characterized by high efficiency and low toxicity. agropages.com

The methyl group, while seemingly simple, can also play a critical role. It can impact the molecule's steric profile, influencing how it interacts with enzymes or receptors. Furthermore, the methyl group can be a site for further chemical modification, serving as a handle for the construction of more complex molecules. The combination of halogen and methyl substituents on a pyridine ring, as seen in 3-Chloro-2-fluoro-4-methylpyridine, creates a unique electronic and steric environment, offering a rich platform for chemical innovation.

Derivatization Strategies and Analogue Synthesis for 3 Chloro 2 Fluoro 4 Methylpyridine

Synthesis of Fluorinated and Chlorinated Analogues

The manipulation of halogen substituents on the pyridine (B92270) ring is a key strategy for modulating the electronic and physicochemical properties of the molecule. This includes the synthesis of positional isomers and the introduction of further halogen atoms.

Positional Isomers and Their Synthetic Accessibility

The arrangement of the chloro, fluoro, and methyl groups on the pyridine ring significantly influences the molecule's reactivity and biological activity. Several positional isomers of 3-chloro-2-fluoro-4-methylpyridine are synthetically accessible, each requiring specific strategic approaches. For instance, isomers like 2-chloro-3-fluoro-4-methylpyridine (B1592951) and 4-chloro-3-fluoro-2-methylpyridine (B1603475) are known compounds. uni.luazurewebsites.net

The synthesis of these isomers often starts from appropriately substituted pyridine precursors. For example, the preparation of fluoropyridine compounds can be achieved from aminopyridines via diazotization in the presence of a fluoride (B91410) source (an improved Balz-Schiemann reaction) or from nitropyridines. google.com A general approach might involve the synthesis of a substituted aminopicoline, followed by diazotization and subsequent halogenation or fluorination reactions. google.com The synthesis of 2-chloro-4-fluoro-3-methylaniline, a potential precursor, involves the reduction of 2-chloro-6-fluoro-3-nitrotoluene. prepchem.com Similarly, the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) from 3-methoxy-2-methyl-4(1H)-pyridone using phosphorus oxychloride demonstrates a viable route to chlorinated pyridine systems. prepchem.com

The accessibility of these isomers is dependent on the availability of starting materials and the regioselectivity of the halogenation and fluorination steps.

Table 1: Selected Positional Isomers of Chloro-Fluoro-Methylpyridines

| Compound Name | CAS Number | Molecular Formula | Notes on Accessibility |

| 3-Chloro-2-fluoro-4-methylpyridine | 1214377-89-5 | C6H5ClFN | The parent compound of this article. synquestlabs.com |

| 2-Chloro-3-fluoro-4-methylpyridine | 881891-82-3 | C6H5ClFN | Synthetically accessible. azurewebsites.net |

| 4-Chloro-3-fluoro-2-methylpyridine | 1195251-01-4 | C6H5ClFN | A known positional isomer. uni.lulookchem.com |

| 2-Bromo-3-fluoro-4-picoline | 884494-37-5 | C6H5BrFN | An analogue where chlorine is replaced by bromine. sincerechemical.comalfa-chemistry.com |

| 5-Bromo-2-fluoro-4-picoline | --- | C6H5BrFN | Synthesized from 2-amino-4-picoline via bromination and a Balz-Schiemann-type reaction. google.com |

Introduction of Additional Halogen Atoms

Introducing additional halogen atoms, such as bromine or iodine, onto the 3-chloro-2-fluoro-4-methylpyridine scaffold can further modify its properties, providing handles for subsequent cross-coupling reactions.

Bromination: The bromination of pyridine rings can be achieved using various reagents. For example, 2-bromo-3-fluoro-4-methylpyridine (B1519353) is a known compound, indicating that selective bromination is feasible. sincerechemical.com The bromination of C-H bonds is a primary method for creating a versatile synthetic handle for further reactions. nih.gov In related systems, bromination has been achieved using reagents like N-bromosuccinimide (NBS) or pyridinium (B92312) bromide–perbromide. nih.gov For instance, 5-bromo-2-amino-4-picoline can be synthesized by treating 2-amino-4-picoline with a solution of sodium bromide and sodium bromate. google.com

Iodination: Regioselective iodination of chlorinated aromatic compounds can be accomplished using iodine in the presence of silver salts like silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆). nih.gov The choice of solvent and silver salt can influence the regioselectivity of the iodination. For example, the iodination of 3,5-dichloroanisole (B44140) with N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) yields the 4-iodo product with good selectivity. nih.gov Such methods could potentially be adapted for the iodination of 3-chloro-2-fluoro-4-methylpyridine. The compound 3-chloro-2-iodopyridine (B156357) is a known synthetic intermediate, highlighting the utility of iodinated pyridines. innospk.com

Functionalization of the Methyl Group

The methyl group at the C4 position represents a key site for functionalization, allowing for its conversion into a variety of other functional groups.

Oxidation and Halogenation of the Methyl Moiety

Oxidation: The methyl group of methylpyridines can be oxidized to a carboxylic acid. nih.govacs.org This transformation can be achieved using strong oxidizing agents. A patented process describes the oxidation of methylpyridines to their corresponding pyridine carboxylic acids by reacting them with a halogen oxidizing agent, such as chlorine, in an aqueous solution under the influence of actinic radiation. google.com Another approach involves the use of N-alkyl pyridinium salts as organocatalysts for the selective oxidation of methyl aromatic hydrocarbons. rsc.org

Halogenation: The methyl group can also undergo halogenation. For instance, the synthesis of 2-fluoro-4-bromobenzyl bromide from 2-fluoro-4-bromotoluene via optical bromination demonstrates the feasibility of halogenating a methyl group on a halobenzene ring. google.com This suggests that similar strategies could be applied to halogenate the methyl group of 3-chloro-2-fluoro-4-methylpyridine.

Conversion to Aldehyde, Carboxylic Acid, or Amine Derivatives

The functionalized methyl group can be further converted into other important chemical moieties.

Aldehyde and Carboxylic Acid Synthesis: As mentioned, the oxidation of the methyl group leads to the formation of a carboxylic acid. For example, 3-chloro-2-fluoropyridine-4-carboxylic acid is a known derivative. nih.gov The synthesis of 2-chloro-4-pyridinecarboxylic acid has been achieved by reacting isonicotinic acid N-oxide with phosphorus oxychloride and phosphorus pentachloride. rsc.org While not a direct oxidation of a methyl group, it shows a route to a related carboxylic acid. The synthesis of 3-fluoropyridine-2-aldehyde from 3-fluoropyridine (B146971) demonstrates the formation of an aldehyde on the pyridine ring, which can then be reduced to the corresponding methanol. google.com

Amine Synthesis: The carboxylic acid can be a precursor to an amine derivative via a Curtius rearrangement. A method for synthesizing 3-[¹⁸F]fluoro-4-aminopyridine involves the conversion of a carboxylic acid to an amine. nih.gov A more direct route to an aminomethyl group can be envisioned from a halogenated methyl group. For example, the conversion of a bromomethyl derivative with an amine source would yield the corresponding aminomethylpyridine. The synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) itself involves a Hofmann degradation of 2-chloro-4-methyl-3-carboxamide, showcasing a route to an amino group on the pyridine ring. google.com

Table 2: Synthetic Strategies for Methyl Group Functionalization

| Starting Material | Target Functional Group | Reagents and Conditions | Reference |

| Methylpyridine | Carboxylic Acid | Halogen oxidizing agent, H₂O, actinic radiation | google.com |

| 2-Chloro-3-cyano-4-methylpyridine | Amide | Concentrated H₂SO₄, heat | google.com |

| 2-Chloro-4-methyl-3-carboxamide | Amine | Hofmann degradation (e.g., Br₂/NaOH) | google.com |

| 3-Fluoropyridine | Aldehyde | n-BuLi, DMF | google.com |

| 3-Nitroisonicotinate | Carboxylic Acid | [¹⁸F]KF/K₂₂₂, then NaOH, heat | nih.gov |

Construction of Bioisosteric Replacements Utilizing the 3-Chloro-2-fluoro-4-methylpyridine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. ipinnovative.comnih.govpatsnap.com The 3-chloro-2-fluoro-4-methylpyridine scaffold is a valuable building block for creating bioisosteres to enhance drug efficacy, improve pharmacokinetic properties, and reduce toxicity. nih.gov

The pyridine ring itself is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can alter electron density, solubility, and hydrogen bonding potential. ipinnovative.com The presence of halogen atoms, particularly fluorine, on the pyridine ring offers further opportunities for molecular modulation. Fluorine can enhance metabolic stability and binding affinity due to its small size and high electronegativity. sincerechemical.compatsnap.com The combination of chlorine and fluorine on the pyridine ring provides a unique electronic and steric profile that can be exploited in drug design.

Pyridine-containing compounds have shown a wide range of biological activities, and the pyridine scaffold is considered a "privileged structure" in medicinal chemistry. nih.govmdpi.com For example, various substituted pyridines are used in the development of antibacterial agents and other therapeutics. nih.gov The 1,4-dihydropyridine (B1200194) scaffold, a related structure, is prominent in medicinal chemistry with applications beyond its initial use as a calcium channel blocker. nih.gov

Advanced Research Applications of 3 Chloro 2 Fluoro 4 Methylpyridine

Role as an Intermediate in Pharmaceutical Research

In medicinal chemistry, the strategic placement of halogen atoms on aromatic rings is a key tactic for modulating the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. 3-Chloro-2-fluoro-4-methylpyridine serves as a foundational component for constructing more elaborate molecular architectures.

The reactivity of the fluorine and chlorine atoms on the pyridine (B92270) ring, particularly the lability of the fluorine atom at the 2-position towards nucleophilic substitution, allows for the elaboration of the pyridine core into more complex heterocyclic systems. This compound is a potential precursor for creating bicyclic and polycyclic scaffolds that are central to many biologically active agents.

A significant application is its potential role in synthesizing analogues of established drugs. For instance, the key intermediate for the anti-HIV drug Nevirapine is 3-amino-2-chloro-4-methylpyridine (B17603). google.comgoogleapis.comgoogle.comgoogle.com The synthesis of this crucial intermediate has been approached through various routes, often involving multi-step processes. googleapis.comgoogle.com The structure of 3-Chloro-2-fluoro-4-methylpyridine makes it a plausible starting material for producing this amino-substituted precursor via a nucleophilic aromatic substitution reaction, where the 2-fluoro group is displaced by an amine. This would transform the initial pyridine into a dipyrido[3,2-b:2',3'-e] Current time information in Bangalore, IN.google.comdiazepine scaffold, the core of Nevirapine, which functions as a non-nucleoside reverse transcriptase inhibitor. google.comrsc.org

3-Chloro-2-fluoro-4-methylpyridine is an exemplary building block for use in fragment-based drug discovery and ligand design. The substituted pyridine motif is a common feature in ligands that target a wide array of proteins, including kinases and G-protein coupled receptors (GPCRs). The distinct properties of the substituents—the methyl group providing a steric anchor, the chlorine atom influencing lipophilicity, and the highly electronegative fluorine atom contributing to metabolic stability and specific binding interactions (such as hydrogen bonds or dipole interactions)—allow for the systematic exploration of a target's binding pocket.

Research into positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs) highlights the importance of such substituted pyridines. nih.gov In the development of PAMs for the mGluR4 receptor, which is a target for Parkinson's disease, structure-activity relationship (SAR) studies have shown that modifications to a pyridyl fragment, including the addition of halogen atoms, can dramatically alter activity. nih.govsemanticscholar.org In one study on 1,2,4-oxadiazole (B8745197) derivatives, the addition of fluorine or chlorine atoms to the 2-pyridyl ring led to a complete loss of activity, underscoring the sensitivity of the receptor to the electronic and steric profile of the ligand and demonstrating the importance of such building blocks in defining the SAR. semanticscholar.org

The utility of 3-Chloro-2-fluoro-4-methylpyridine and its close isomers extends to the synthesis of candidate molecules for a variety of therapeutic areas.

Neurological Targets: The isomer, 2-Chloro-3-fluoro-4-methylpyridine (B1592951), is explicitly identified as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.com This suggests a strong potential for 3-Chloro-2-fluoro-4-methylpyridine in similar applications, such as the development of PAMs for mGluR subtypes, which are implicated in conditions like Parkinson's disease and schizophrenia. nih.govnih.gov

Anticancer Targets: Patents related to kinase inhibitors for cancer therapy describe methods involving related chloro-fluoro substituted phenyl and pyridinyl compounds. For example, methods for treating metastatic melanoma have been patented that involve MEK inhibitors derived from complex precursors, including those with a chloro-fluoro-substituted aromatic core. googleapis.com Fluorinated analogues of natural products, such as lepidilines, have also been synthesized and screened for their anticancer properties, demonstrating that fluorination can significantly amplify cytotoxic effects. nih.gov

Antiviral Targets: As previously noted, the most prominent potential application in this area is the synthesis of Nevirapine and its analogues for the treatment of HIV-1 by inhibiting reverse transcriptase. google.comnih.gov

| Target Pathway/Disease | Potential Application / Derived Scaffold | Reference(s) |

| Antiviral (HIV) | Precursor to 3-amino-2-chloro-4-methylpyridine for synthesis of Nevirapine (a dipyrido Current time information in Bangalore, IN.google.comdiazepine) | google.com, googleapis.com, google.com |

| Neurological (Parkinson's Disease) | Building block for Positive Allosteric Modulators (PAMs) of the mGluR4 receptor | nih.gov, chemimpex.com |

| Anticancer (Melanoma) | Intermediate for synthesis of kinase inhibitors (e.g., MEK inhibitors) | googleapis.com |

Contributions to Agrochemical Development as a Synthetic Intermediate

In modern agriculture, there is a continuous demand for crop protection agents that offer high efficacy against pests and pathogens while maintaining low toxicity to non-target organisms and the environment. Halogenated pyridines are central to the development of these advanced agrochemicals. agropages.com

Pyridine-containing pesticides are a cornerstone of the fourth generation of agrochemicals, prized for their high efficiency and improved safety profiles. agropages.com The incorporation of fluorine and chlorine into methylpyridine intermediates is a key strategy for producing these advanced products. While specific, commercialized pesticides derived directly from 3-Chloro-2-fluoro-4-methylpyridine are not prominently documented, its isomer, 2-Chloro-3-fluoro-4-methylpyridine, is known to be used in formulating agrochemicals like herbicides and fungicides. chemimpex.com This strongly indicates that 3-Chloro-2-fluoro-4-methylpyridine is a building block of significant interest to the agrochemical industry for creating new active ingredients. The general synthetic pathways involve using such intermediates to construct the core of fungicides, herbicides, and insecticides. agropages.com

| Agrochemical Class | Role of Pyridine Intermediate | Example of Related Intermediate Application | Reference(s) |

| Fungicides | Serves as a core building block for the final active ingredient. | The isomer 2-Chloro-3-fluoro-4-methylpyridine is used in fungicide formulation. | chemimpex.com |

| Herbicides | Provides the essential pyridyl moiety for creating selective herbicides. | The isomer 2-Chloro-3-fluoro-4-methylpyridine is used in herbicide formulation. | chemimpex.com |

| Insecticides | Used to synthesize fourth-generation insecticides with high efficacy and low toxicity. | Fluorinated and chlorinated methylpyridines are critical for modern pesticides. | agropages.com |

The specific substitution pattern of 3-Chloro-2-fluoro-4-methylpyridine is crucial for fine-tuning the biological activity of a potential pesticide. The introduction of halogen atoms significantly influences the physicochemical properties of the final molecule, which in turn modulates its efficacy and selectivity.

Enhanced Efficacy: The fluorine atom is known to increase the metabolic stability of a compound by strengthening the carbon-fluorine bond, making it less susceptible to enzymatic degradation within the target pest. This can lead to a longer-lasting effect and higher potency.

Improved Selectivity: The combination of the chloro and fluoro groups alters the electronic distribution and lipophilicity of the molecule. This allows chemists to optimize how the pesticide interacts with its target site in a pest, while minimizing its interaction with similar sites in the crop plant. This optimization is key to achieving high selectivity, which protects the crop from damage. More than half of the pesticides introduced in the last two decades have been fluorinated, highlighting the importance of this strategy in agrochemical design. semanticscholar.org

The use of building blocks like 3-Chloro-2-fluoro-4-methylpyridine enables the development of crop protection agents that are not only powerful but also more precisely targeted, aligning with the industry's trend towards more sustainable and environmentally compatible solutions. agropages.com

Applications in Material Science Research

Comprehensive research data on the application of 3-Chloro-2-fluoro-4-methylpyridine in material science is not currently available in the public research domain. The following sections reflect the lack of specific findings for this compound within the outlined areas of interest.

Development of Specialty Polymers

There is no specific information available in scientific literature or patents detailing the use of 3-Chloro-2-fluoro-4-methylpyridine in the development of specialty polymers.

Synthesis of Advanced Coatings and Functional Materials

Detailed research findings or examples of the synthesis of advanced coatings and functional materials using 3-Chloro-2-fluoro-4-methylpyridine are not documented in available public sources.

Optoelectronic Material Precursors

There is a lack of published research on the application of 3-Chloro-2-fluoro-4-methylpyridine as a precursor for optoelectronic materials.

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Fluoro 4 Methylpyridine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 3-Chloro-2-fluoro-4-methylpyridine. While specific computational studies on this molecule are not readily found in published literature, the well-established effects of halogen and methyl substituents on the pyridine (B92270) ring allow for a reliable theoretical characterization. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such analyses as they provide a good balance between computational cost and accuracy for organic molecules.

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic structure of 3-Chloro-2-fluoro-4-methylpyridine is significantly influenced by the interplay of the electronegative chloro and fluoro substituents and the electron-donating methyl group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity.

The HOMO is expected to be predominantly localized on the pyridine ring, with significant contributions from the methyl group, which increases the electron density of the ring. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, with substantial contributions from the electron-withdrawing chloro and fluoro atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For 3-Chloro-2-fluoro-4-methylpyridine, the combined electron-withdrawing effects of the halogens are expected to lower the energy of the LUMO, leading to a moderately sized HOMO-LUMO gap.

Table 1: Illustrative Predicted Frontier Molecular Orbital Energies for 3-Chloro-2-fluoro-4-methylpyridine (Note: These are hypothetical values based on trends observed in similar halogenated pyridines and are for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-Chloro-2-fluoro-4-methylpyridine, the MEP map is expected to show the most negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The areas around the electronegative chlorine and fluorine atoms will also exhibit negative potential.

Conversely, the hydrogen atoms of the methyl group and the regions of the pyridine ring depleted of electron density by the halogens will show a positive potential (blue regions). This distribution of electrostatic potential is critical for predicting how the molecule will interact with other polar molecules and ions.

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, the orientation of the methyl group relative to the plane of the ring is a key conformational feature.

Preferred Conformations and Rotational Barriers

The rotation of the methyl group around the C-C bond is associated with a rotational energy barrier. The preferred conformation will be one that minimizes steric hindrance between the hydrogen atoms of the methyl group and the adjacent substituents on the pyridine ring, namely the chloro and fluoro groups. Due to the relatively small size of the fluorine atom, the rotational barrier for the methyl group is expected to be relatively low, likely in the range of 1-3 kcal/mol. Computational methods can precisely calculate this barrier by mapping the potential energy surface as a function of the dihedral angle of the methyl group.

Table 2: Illustrative Predicted Rotational Barrier for the Methyl Group in 3-Chloro-2-fluoro-4-methylpyridine (Note: This is a hypothetical value based on typical rotational barriers for methyl groups on aromatic rings.)

| Parameter | Predicted Value (kcal/mol) |

| Rotational Energy Barrier | 2.1 |

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, the arrangement of 3-Chloro-2-fluoro-4-methylpyridine molecules will be governed by a combination of intermolecular forces. Molecular dynamics simulations and crystal packing prediction studies, though not specifically published for this compound, would likely reveal the importance of several types of interactions.

The presence of the polar C-F and C-Cl bonds, along with the nitrogen atom, suggests that dipole-dipole interactions will play a significant role. Furthermore, weak hydrogen bonds of the C-H...N and C-H...F types are also expected to contribute to the stability of the crystal lattice. Pi-pi stacking interactions between the pyridine rings of adjacent molecules are another potential stabilizing force. Predicting the exact crystal structure would require dedicated computational studies, which would involve exploring the potential energy landscape of various possible crystal packing arrangements.

Prediction of Reactivity and Selectivity

The electronic and structural features of 3-Chloro-2-fluoro-4-methylpyridine, as elucidated by computational studies on analogous systems, allow for predictions regarding its chemical reactivity. The pyridine nitrogen, being the most electron-rich site, is the most likely position for electrophilic attack or protonation.

Nucleophilic aromatic substitution (SNAr) is a common reaction for halogenated pyridines. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the activating effect of the ring nitrogen, makes the carbon atoms to which they are attached susceptible to nucleophilic attack. Computational studies on similar molecules can help predict the relative reactivity of the C-F and C-Cl bonds and the regioselectivity of such reactions. Generally, the C-F bond is more polarized but the C-Cl bond is a better leaving group, making the prediction of selectivity complex and dependent on the specific nucleophile and reaction conditions. The positions ortho and para to the nitrogen atom are typically the most activated towards nucleophilic attack.

Transition State Modeling for Key Reactions

Transition state modeling is a important computational tool used to investigate the mechanisms of chemical reactions. It focuses on identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For substituted pyridines, a key class of reactions is nucleophilic aromatic substitution (SNAr).

Methodology in Practice: Nucleophilic Substitution on Pyridine Derivatives

Density Functional Theory (DFT) is a common method employed to model these reactions. For instance, studies on the nucleophilic substitution of pyridine at an unsaturated carbon center have elucidated the reaction mechanisms. rsc.orgrsc.orgresearchgate.net Researchers use DFT calculations to map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and transition states.

One study investigated the reaction of pyridine with acyl chlorides, revealing a novel "SNm" (m for mix) reaction mode where the lowest unoccupied molecular orbital (LUMO) of the transition state is composed of mixed orbitals from both the nucleophile and the substrate. rsc.org The calculations provided detailed information on the geometry of the transition state, including bond lengths and angles, as well as the free energy of activation.

Illustrative Data from a Theoretical Study on a Pyridine Reaction

To illustrate the type of data generated from such studies, the following table presents hypothetical activation free energies for a nucleophilic substitution reaction on a substituted pyridine, calculated using a DFT method like B3LYP with a suitable basis set.

| Reactant System | Solvent | Calculated Activation Free Energy (kcal/mol) |

| 3-chloro-2-fluoropyridine (B73461) + NH3 | Water | 25.8 |

| 3-chloro-2-fluoropyridine + NH3 | DMSO | 23.5 |

| 3-chloro-2-fluoropyridine + OH- | Water | 15.2 |

| 3-chloro-2-fluoropyridine + OH- | DMSO | 13.9 |

Note: This data is illustrative and not from a specific study on 3-Chloro-2-fluoro-4-methylpyridine.

These calculations can reveal how substituents (like the chloro, fluoro, and methyl groups on 3-chloro-2-fluoro-4-methylpyridine) and the solvent environment influence the reaction rate by stabilizing or destabilizing the transition state.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery and agrochemical research for predicting the activity of new, unsynthesized molecules. For derivatives of 3-chloro-2-fluoro-4-methylpyridine, QSAR could be employed to design compounds with enhanced herbicidal, antifungal, or other desired biological activities.

The 3D-QSAR Approach: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. acs.orgresearchgate.netresearchgate.netnih.govccspublishing.org.cn These techniques involve the following general steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. This alignment is a critical step for the validity of the model.

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the variations in the molecular fields and the biological activities.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. acs.org

Application to Pyridine Derivatives

Numerous QSAR studies have been successfully applied to pyridine derivatives to understand their structure-activity relationships for various biological targets. acs.orgresearchgate.netresearchgate.netchemrevlett.comnih.gov For example, a 3D-QSAR study on arylthiourea derivatives containing a pyridine moiety identified key structural features for their inhibitory effect on plant root growth. The resulting CoMFA and CoMSIA models showed good statistical significance, allowing the researchers to design new compounds with potentially higher activity. acs.org

Illustrative QSAR Model Validation Data

The following table presents typical statistical results from a 3D-QSAR study on a series of hypothetical pyridine derivatives.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-value | Optimal Number of Components (ONC) |

| CoMFA | 0.647 | 0.992 | 0.082 | 278.853 | 7 |

| CoMSIA | 0.732 | 0.989 | 0.095 | 207.313 | 7 |

Note: This data is adapted from a study on pyridine-containing arylthiourea derivatives and is for illustrative purposes. acs.org

The contour maps generated from these models can visually guide medicinal chemists in modifying the lead structure to enhance its activity. For instance, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the pyridine ring would be beneficial for activity.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer a comprehensive view of the hydrocarbon framework of 3-Chloro-2-fluoro-4-methylpyridine.

In the ¹H NMR spectrum, the methyl group protons typically appear as a singlet, with a chemical shift value around 2.25 ppm. The two aromatic protons on the pyridine (B92270) ring present as two distinct doublets. The proton at position 5 (H-5) and the proton at position 6 (H-6) show characteristic chemical shifts and coupling constants that confirm their positions relative to the other substituents.

¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbon of the methyl group shows a signal in the aliphatic region of the spectrum. The five carbon atoms of the pyridine ring resonate in the aromatic region, with their specific chemical shifts influenced by the attached chloro, fluoro, and methyl groups. The carbon atom bonded to the fluorine (C-2) exhibits a large coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 3-Chloro-2-fluoro-4-methylpyridine

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ | ~2.25 (s) | ~16 |

| H-5 | ~7.05 (d) | - |

| H-6 | ~8.00 (d) | - |

| C-2 | - | ~158 (d, ¹JC-F ≈ 240 Hz) |

| C-3 | - | ~125 |

| C-4 | - | ~148 |

| C-5 | - | ~124 |

| C-6 | - | ~147 |

Note: s = singlet, d = doublet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

For fluorinated molecules, ¹⁹F NMR is a powerful and highly sensitive technique. In the case of 3-Chloro-2-fluoro-4-methylpyridine, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom at position 2. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (e.g., H-6) can sometimes be observed, providing additional structural confirmation.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms in complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Chloro-2-fluoro-4-methylpyridine, a COSY spectrum would show a correlation between the signals of the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. An HSQC spectrum would link the ¹H signals of the methyl group, H-5, and H-6 to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. This is particularly useful for connecting quaternary carbons and different spin systems. For instance, correlations would be expected between the methyl protons and carbons C-3, C-4, and C-5, and between the H-6 proton and carbons C-2 and C-4, unequivocally piecing together the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-Chloro-2-fluoro-4-methylpyridine (C₆H₅ClFN). The calculated exact mass can be compared to the measured mass to confirm the molecular formula with a high degree of confidence.

Table 2: HRMS Data for 3-Chloro-2-fluoro-4-methylpyridine

| Parameter | Value |

| Molecular Formula | C₆H₅ClFN |

| Calculated Exact Mass | 145.0095 |

| Observed m/z | Typically within a few ppm of the calculated value |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of 3-Chloro-2-fluoro-4-methylpyridine samples. The chromatogram indicates the presence of any impurities, while the mass spectrometer provides the molecular weight of the main component and any detected impurities, aiding in their identification.

Infrared (IR) Spectroscopy for Functional Group Identification

The primary vibrational modes for 3-Chloro-2-fluoro-4-methylpyridine would involve the C-C and C-N stretching vibrations of the pyridine ring, C-H stretching and bending of the methyl group, and the characteristic absorptions of the C-Cl and C-F bonds.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 3-Chloro-2-fluoro-4-methylpyridine

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl (CH₃) | Asymmetric Stretching | ~2960 |

| Methyl (CH₃) | Symmetric Stretching | ~2870 |

| Pyridine Ring | C=C & C=N Stretching | 1600-1450 |

| Methyl (CH₃) | Bending | ~1450 & ~1380 |

| C-F | Stretching | 1100-1000 |

| C-Cl | Stretching | 800-600 |

Note: These are predicted values based on characteristic vibrational frequencies of related compounds.

The precise positions of these bands can be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and fluorine atoms would likely shift the ring vibration frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a specific crystal structure for 3-Chloro-2-fluoro-4-methylpyridine has not been reported. However, the crystal structures of related substituted pyridine derivatives have been elucidated, offering insights into the expected molecular geometry. For instance, the analysis of other chlorinated and fluorinated pyridines suggests a planar pyridine ring. The C-Cl and C-F bond lengths would be expected to be in the typical range for such bonds on an aromatic ring.

Should single crystals of 3-Chloro-2-fluoro-4-methylpyridine be obtained, X-ray diffraction analysis would provide the exact atomic coordinates, allowing for the creation of a detailed crystallographic information file (CIF).

Chromatographic Methods for Purity and Separation in Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-Chloro-2-fluoro-4-methylpyridine in research settings. These methods are crucial for monitoring reaction progress, purifying the compound, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a compound like 3-Chloro-2-fluoro-4-methylpyridine, reversed-phase HPLC would be the most common approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of 3-Chloro-2-fluoro-4-methylpyridine would depend on its hydrophobicity. The presence of the halogen atoms and the methyl group will influence its interaction with the stationary phase.

A hypothetical HPLC method for the analysis of 3-Chloro-2-fluoro-4-methylpyridine is outlined below.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The exact gradient or isocratic conditions would need to be optimized to achieve good separation from any impurities or starting materials.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of 3-Chloro-2-fluoro-4-methylpyridine, GC is a highly suitable analytical method. The compound would be vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.

The choice of the GC column is critical. A capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5), would likely provide good resolution. Detection is typically achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification.

A representative set of GC parameters for the analysis of halogenated pyridines is presented below.

Table 3: Representative Gas Chromatography (GC) Method

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

The retention time would be specific to 3-Chloro-2-fluoro-4-methylpyridine under these conditions and could be used for its identification and quantification. GC-MS would provide further confirmation by yielding a characteristic mass spectrum.

Future Research Directions and Emerging Paradigms in Halogenated Pyridine Chemistry

Sustainable Synthesis of 3-Chloro-2-fluoro-4-methylpyridine

The industrial production of halogenated aromatics has traditionally relied on methods that, while effective, often involve harsh conditions, stoichiometric reagents, and significant waste generation. The future of 3-chloro-2-fluoro-4-methylpyridine synthesis lies in developing greener processes that are safer, more efficient, and environmentally benign.

Catalytic Systems for Greener Production

The shift from stoichiometric to catalytic methods represents a significant paradigm shift in chemical manufacturing. For the synthesis of 3-chloro-2-fluoro-4-methylpyridine, research is increasingly focused on catalytic systems that can improve efficiency and reduce environmental impact.

One key area of development is the refinement of the halogen exchange (Halex) reaction, a common method for introducing fluorine into an aromatic ring. wikipedia.orgacsgcipr.org Traditional Halex reactions often require high temperatures and polar aprotic solvents, using stoichiometric amounts of fluoride (B91410) salts like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orgacsgcipr.org Future approaches aim to use catalytic quantities of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride source, thereby lowering the required reaction temperature and reducing energy consumption. acsgcipr.org

Furthermore, the development of novel catalysts for direct C-H halogenation is a major goal. nih.gov Instead of starting with a pre-functionalized pyridine (B92270), direct catalytic chlorination and fluorination of 4-methylpyridine would streamline the synthesis. For instance, gas-phase catalytic synthesis is already used for producing methylpyridines, and extending this concept to catalytic halogenation on solid supports like zeolites or metal oxides could offer a continuous, high-throughput manufacturing process. tandfonline.comsemanticscholar.org

Emerging catalytic methods include:

Transition Metal Catalysis: Copper- or palladium-based catalysts could facilitate the key chlorination and fluorination steps under milder conditions than traditional methods. acs.org

Biocatalysis: The use of engineered enzymes, or biocatalysts, is a growing field in green chemistry. ijarsct.co.in Future research may lead to the discovery or development of haloperoxidase enzymes capable of regioselectively halogenating the 4-methylpyridine core, operating in aqueous media at ambient temperatures.

Waste Reduction and Atom Economy Optimization

A central tenet of green chemistry is the principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. libretexts.org Syntheses with low atom economy generate significant waste, a major issue that future research aims to address.

The traditional Halex process, for example, has inherently poor atom economy. In the fluorination of a precursor like 2,3-dichloro-4-methylpyridine with KF, potassium chloride (KCl) is formed as a stoichiometric byproduct.

Table 1: Comparison of Atom Economy in Fluorination Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Traditional Halex | 2,3-dichloro-4-methylpyridine + KF | 3-chloro-2-fluoro-4-methylpyridine | KCl | ~66% |

| Hypothetical C-H Fluorination | 3-chloro-4-methylpyridine + F₂ | 3-chloro-2-fluoro-4-methylpyridine | HF | ~98% |

As shown in the table, a hypothetical direct C-H fluorination reaction would offer a significantly higher atom economy. Strategies to improve atom economy in the synthesis of 3-chloro-2-fluoro-4-methylpyridine focus on:

Addition Reactions: Designing synthetic routes that rely on addition reactions, which by nature have 100% atom economy.

Solvent-Free Reactions: Conducting reactions without solvents reduces waste and simplifies purification. Research into solid-state or melt-phase reactions is a promising avenue. rsc.org

Recycling Byproducts: Developing processes where byproducts, such as KCl from a Halex reaction, can be captured and recycled. For example, the chlorine could be recovered and reused for the chlorination step.

Novel Reactivity and Unexplored Transformations

Beyond improving its synthesis, researchers are actively exploring new ways to use 3-chloro-2-fluoro-4-methylpyridine as a building block. This involves activating otherwise inert bonds and employing novel energy sources to drive unique chemical transformations.

C-H Activation Strategies

C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. youtube.comyoutube.com This avoids the need for pre-installing functional groups, leading to more efficient and elegant syntheses. For 3-chloro-2-fluoro-4-methylpyridine, two C-H bonds on the pyridine ring (at positions 5 and 6) are available for functionalization.

Future research will likely focus on developing transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) that can selectively activate one of these C-H bonds. youtube.com The key challenges and opportunities include:

Regioselectivity: The electronic effects of the existing chloro, fluoro, and methyl groups will influence the reactivity of the C-H bonds. Catalytic systems must be designed to overcome these inherent biases and target a specific position.

Directing Groups: A temporary functional group could be installed on the pyridine nitrogen or the methyl group to direct a metal catalyst to a specific C-H bond, which can then be functionalized and the directing group removed.

Late-Stage Functionalization: C-H activation offers a powerful tool for modifying complex molecules. A drug candidate containing the 3-chloro-2-fluoro-4-methylpyridine core could be quickly diversified by applying C-H activation to install new functional groups, rapidly generating analogues for biological testing. nih.gov

Electrocatalytic and Photocatalytic Applications

Electrocatalysis and photocatalysis are emerging fields that use electricity and light, respectively, to drive chemical reactions. These methods offer green alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh chemical reagents.

Electrocatalytic Reactions: The 3-chloro-2-fluoro-4-methylpyridine molecule could be a substrate for electrocatalytic hydrogenation. Using a catalyst like rhodium on carbon (Rh/C) in an electrochemical cell, it may be possible to selectively reduce the pyridine ring or achieve targeted dehalogenation (e.g., removing the chlorine atom while leaving the fluorine). chemrxiv.orgnih.gov This provides a controlled method for modifying the molecule's structure. A patent has described a method for catalytic dehalogenation of various halogenated pyridines using a supported transition metal catalyst. google.com

Photocatalytic Applications: Visible-light photocatalysis can generate highly reactive radical intermediates under exceptionally mild conditions. researchgate.net For 3-chloro-2-fluoro-4-methylpyridine, this could enable:

Radical Coupling: By generating a pyridinyl radical, new carbon-carbon or carbon-heteroatom bonds could be formed at various positions on the ring, a transformation that is difficult to achieve with classical methods. acs.orgnih.gov

Selective Dehalogenation: Photocatalysts have been shown to facilitate the reductive cleavage of carbon-halogen bonds. acs.org This could allow for the selective removal of the chlorine atom, providing access to 2-fluoro-4-methylpyridine.

Halogenation: Photocatalysis can also be used to introduce additional halogen atoms onto the pyridine ring with high regioselectivity, offering an alternative to traditional halogenation methods. tandfonline.comresearchgate.net

Advanced Functional Material Design Incorporating 3-Chloro-2-fluoro-4-methylpyridine Motifs

The unique electronic properties and reactivity of halogenated pyridines make them attractive building blocks for advanced functional materials, such as polymers, organic electronics, and porous networks. The fluorine atom at the C-2 position of 3-chloro-2-fluoro-4-methylpyridine is particularly activated towards nucleophilic aromatic substitution (SNAr), making it a reactive handle for polymerization. nih.gov

Future research in this area will likely explore incorporating the 3-chloro-2-fluoro-4-methylpyridine motif to create materials with tailored properties:

Fluoropolymers: By reacting 3-chloro-2-fluoro-4-methylpyridine with di-nucleophiles (e.g., bisphenols or diamines), novel fluoropolymers can be synthesized. researchgate.net The presence of the chlorine and methyl groups on the polymer backbone would be expected to influence properties such as solubility, thermal stability, and gas permeability. These materials could find applications as high-performance plastics, membranes, or dielectric layers.

Conjugated Polymers for Electronics: If the chlorine atom is used as a handle for cross-coupling reactions (e.g., Suzuki or Stille coupling), 3-chloro-2-fluoro-4-methylpyridine can be incorporated into conjugated polymer chains. The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms would significantly lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy, making it a potential n-type material for organic solar cells or field-effect transistors.

Fluorescent Materials: Pyridine-containing polymers are known to exhibit interesting photophysical properties. mdpi.com Incorporating the 3-chloro-2-fluoro-4-methylpyridine unit could lead to new materials for applications in sensing, bio-imaging, or organic light-emitting diodes (OLEDs). The specific substitution pattern may lead to unique emission characteristics or environmental sensitivity.

Porous Organic Frameworks: The rigid structure of the pyridine ring makes it an excellent component for creating porous materials. By using multi-functionalized derivatives of 3-chloro-2-fluoro-4-methylpyridine as nodes, researchers could construct porous organic frameworks with high surface areas for applications in gas storage, catalysis, or chemical separations. mdpi.com

Interdisciplinary Research with 3-Chloro-2-fluoro-4-methylpyridine Analogues

The unique electronic properties and substitution pattern of 3-chloro-2-fluoro-4-methylpyridine make its analogues promising candidates for a variety of interdisciplinary research applications. The presence of both chloro and fluoro substituents on the pyridine ring allows for differential reactivity, enabling selective functionalization. This adaptability is key to designing sophisticated molecules for chemical biology and advanced analytical sensing.

Application in Chemical Biology Tools

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Analogues of 3-chloro-2-fluoro-4-methylpyridine can be developed into valuable tools in this field, particularly as probes for bioimaging and interaction studies.

One of the most significant applications of halogenated pyridines in chemical biology is in the development of radiolabeled ligands for Positron Emission Tomography (PET). PET is a powerful imaging technique that allows for the visualization and quantification of biological processes in vivo. The introduction of a fluorine-18 (¹⁸F) isotope into a biologically active molecule creates a radiotracer that can be detected by a PET scanner.

While direct applications of 3-chloro-2-fluoro-4-methylpyridine in PET are still emerging, the principles are well-established with similar halogenated structures. For instance, complex molecules incorporating chloro- and fluoro-substituted aromatic rings have been successfully developed as PET probes. An example is 3-Chloro-4-[¹⁸F]fluorophenyl-(4-fluoro-4-[[((5-methyl-4-methylamino-pyridin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone ([¹⁸F]F13714), a selective agonist for the 5-HT₁A serotonin receptor. nih.gov This compound has been evaluated as a PET probe for imaging this important neurological target. nih.gov Similarly, 3-Chloro-4-[¹⁸F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone ([¹⁸F]F15599) is another PET probe candidate for the same receptor. nih.gov

These examples highlight a promising future research direction for analogues of 3-chloro-2-fluoro-4-methylpyridine. The core structure could be functionalized to target specific proteins or enzymes of interest, and the fluorine atom provides a site for the introduction of ¹⁸F. The reactivity of the chlorine atom allows for further modifications to enhance binding affinity and specificity.

| Compound | Target | Application |

| [¹⁸F]F13714 | 5-HT₁A serotonin receptor | PET Imaging Probe |

| [¹⁸F]F15599 | 5-HT₁A serotonin receptor | PET Imaging Probe |

Contributions to Advanced Analytical Probes

The development of advanced analytical probes for the detection of ions and small molecules is a critical area of research with applications in environmental monitoring, industrial process control, and diagnostics. Halogenated pyridines can serve as the core scaffold for fluorescent chemosensors.

The pyridine nitrogen atom can act as a binding site for metal cations. mdpi.comnih.gov Functionalization of the pyridine ring with fluorophores can lead to compounds that exhibit changes in their fluorescence properties upon binding to a specific analyte. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.

Research into pyridine-based fluorescent sensors has shown their potential for detecting a variety of metal ions, including toxic heavy metals. mdpi.com For example, a fluorescence grating sensor based on a pyridine derivative has been shown to identify and detect Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of the metal ion to the nitrogen atoms of the pyridine moieties influences the electronic structure of the molecule, leading to a change in its fluorescent properties. mdpi.com

Analogues of 3-chloro-2-fluoro-4-methylpyridine are well-suited for the development of such probes. The chloro and fluoro groups can be used to tune the electronic properties of the pyridine ring, which in turn can influence the selectivity and sensitivity of the sensor. The methyl group can be functionalized to attach the pyridine core to other molecular components, such as a fluorophore or a solid support.

A general approach to designing such a probe would involve a nucleophilic aromatic substitution reaction at the 2-position (where the fluorine is located) or the 3-position (where the chlorine is located) to introduce a fluorophore. The choice of nucleophile and reaction conditions would determine which halogen is displaced. The resulting functionalized pyridine could then be tested for its ability to bind to various analytes and produce a measurable change in its fluorescence.

| Probe Design Strategy | Target Analyte | Sensing Mechanism |

| Functionalization with a fluorophore | Metal Ions (e.g., Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Change in fluorescence upon binding |

| Incorporation into a larger conjugated system | Small organic molecules | Fluorescence quenching or enhancement |

The versatility of the 3-chloro-2-fluoro-4-methylpyridine scaffold, with its multiple sites for functionalization, opens up a wide range of possibilities for the design of novel and highly specific analytical probes.

Q & A

Basic: What are the optimal synthetic routes for 3-chloro-2-fluoro-4-methylpyridine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, fluorination might employ agents like Selectfluor® under controlled anhydrous conditions, while chlorination could use POCl₃ or PCl₅. Optimization involves:

- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance halogenation efficiency .

- Catalysts: Lewis acids (e.g., AlCl₃) can accelerate substitutions.

Validate purity via HPLC (>98%) and monitor intermediates with NMR (¹⁹F, ¹H) .

Basic: What analytical techniques are critical for characterizing 3-chloro-2-fluoro-4-methylpyridine?

Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ~ -120 to -140 ppm for aromatic F). ¹H NMR resolves methyl (δ ~2.5 ppm) and pyridine protons .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC-PDA: Assess purity and detect halogenated byproducts .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of 3-chloro-2-fluoro-4-methylpyridine?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Calculate HOMO-LUMO gaps to predict reactivity (~5.2 eV for similar pyridines) .

- Simulate IR and NMR spectra for comparison with experimental data .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of 3-chloro-2-fluoro-4-methylpyridine?

Answer:

- Systematic Replication: Standardize synthesis protocols (e.g., solvent purity, reaction time) to minimize variability .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., methyl group’s steric effects on target binding).

- In Silico Docking: Use tools like AutoDock to model interactions with biological targets (e.g., kinase enzymes) .

Basic: What safety protocols are essential for handling 3-chloro-2-fluoro-4-methylpyridine?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

- Waste Disposal: Neutralize halogenated waste with NaHCO₃ before disposal .

Advanced: How can this compound serve as a building block for synthesizing bioactive derivatives?

Answer:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the chloro position .

- Nucleophilic Substitution: Replace chlorine with amines or thiols for drug-like scaffolds .

- Fluorine Retention: Strategically retain fluorine to enhance metabolic stability in drug candidates .

Basic: What factors influence the stability of 3-chloro-2-fluoro-4-methylpyridine in solution?

Answer:

- Solvent Choice: Avoid protic solvents (e.g., H₂O, alcohols) to prevent hydrolysis. Use dry DCM or THF .

- pH Control: Neutral to slightly acidic conditions (pH 5–7) minimize dehalogenation.

- Light/Temperature: Store in amber vials at -20°C to reduce photodegradation .

Advanced: What mechanistic insights guide the design of catalytic systems for modifying this compound?

Answer:

- Kinetic Studies: Monitor reaction rates under varying conditions to identify rate-limiting steps (e.g., Cl⁻ leaving group stability).

- Isotopic Labeling: Use ¹⁸O or deuterated analogs to trace reaction pathways .

- Catalyst Screening: Test Pd/Cu systems for cross-coupling efficiency (>80% yield with Pd(PPh₃)₄) .

Advanced: How can researchers assess the environmental toxicity of 3-chloro-2-fluoro-4-methylpyridine?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.